molecular formula C24H24ClN5 B2519930 3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine CAS No. 903455-62-9

3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine

货号: B2519930
CAS 编号: 903455-62-9
分子量: 417.94
InChI 键: FABLEPSBFXRXNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Its structure features a 4-chlorophenyl group at position 3, a methyl group at position 2, a phenyl group at position 5, and a 4-methylpiperazine moiety at position 5.

属性

IUPAC Name

3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5/c1-17-23(19-8-10-20(25)11-9-19)24-26-21(18-6-4-3-5-7-18)16-22(30(24)27-17)29-14-12-28(2)13-15-29/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABLEPSBFXRXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

生物活性

3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine (referred to as Compound A) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of Compound A, including its synthesis, mechanisms of action, and therapeutic potential.

Structural Overview

Compound A features a complex structure characterized by a pyrazolo ring fused with a pyrimidine ring and various functional groups that contribute to its biological activity. The molecular formula is C19H22ClN5C_{19}H_{22}ClN_5 with a molecular weight of approximately 373.88 g/mol.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. Compound A has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

  • Case Study : In a comparative study, derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and screened for cytotoxicity. Compound A demonstrated promising results against HCT-116 cells with an IC50 value that suggests effective inhibition of cell proliferation. Specifically, derivatives with modifications in the piperazine moiety showed enhanced activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Mechanism
Compound AHCT-1168.64CDK2 Inhibition
DoxorubicinHCT-11610.00Topoisomerase II Inhibition

Antimicrobial Activity

Compound A has also been studied for its antimicrobial properties. It has shown efficacy against various bacterial and viral pathogens, suggesting its potential as an antimicrobial agent.

  • Research Findings : Studies have indicated that pyrazolo[1,5-a]pyrimidines can inhibit specific enzymes critical for microbial survival. Molecular docking studies suggest that Compound A may interact with these enzymes, potentially disrupting metabolic pathways essential for pathogen viability .

The mechanisms underlying the biological activities of Compound A are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest in cancer cells .
  • Molecular Interactions : Docking studies have predicted that Compound A binds effectively to the active sites of various kinases, modulating their activity and influencing downstream signaling pathways involved in cell proliferation and survival .

Synthesis and Derivatives

The synthesis of Compound A typically involves multi-step organic reactions, often optimized for yield and purity. Variations in substituents on the piperazine or phenyl rings can significantly alter the biological activity of the resulting compounds.

Synthetic Routes

Common synthetic methods include:

  • Copper-Catalyzed Reactions : This method allows for efficient formation of the pyrazolo-pyrimidine core.
  • Microwave-Assisted Synthesis : Enhances reaction rates and yields through controlled heating .

科学研究应用

Overview

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising structure for developing antitumor agents. Research indicates that derivatives of this compound exhibit significant anticancer properties by targeting various signaling pathways involved in tumor growth and proliferation.

Case Studies

  • Anticancer Mechanisms : A study highlighted that compounds with the pyrazolo[1,5-a]pyrimidine core can inhibit key enzymes involved in cancer cell proliferation. For instance, certain derivatives demonstrated the ability to inhibit PI3Kδ (phosphoinositide 3-kinase delta), which is crucial in many cancers. The most potent compound in this series showed an IC50 value of 2.8 nM, indicating high efficacy against cancer cells .
  • Synthetic Transformations : Recent advancements in synthetic methodologies have allowed for the development of various derivatives with enhanced biological activity. These transformations not only improve the structural diversity but also lead to compounds with better selectivity and lower toxicity .

Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget EnzymeIC50 (nM)Notes
CPL302253PI3Kδ2.8Selective inhibitor; potential for asthma treatment
Compound AUnknown15Broad-spectrum anticancer activity

Case Studies

  • Enzyme Inhibition : Research has shown that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors for several enzymes involved in metabolic pathways. For example, studies have reported that modifications on the piperazine ring can significantly enhance the inhibitory activity against specific kinases .

Table 2: Enzymatic Inhibition Potency

CompoundTarget EnzymeInhibition TypePotency
Compound BKinase XCompetitiveHigh
Compound CKinase YNon-competitiveModerate

Photophysical Properties

Beyond medicinal applications, pyrazolo[1,5-a]pyrimidines have shown potential in material sciences due to their exceptional photophysical properties.

Case Studies

  • Fluorophores : The unique structural characteristics of these compounds enable them to function as effective fluorophores in various applications such as sensors and imaging technologies . Their ability to form crystals with notable conformational properties also enhances their utility in solid-state applications.

Table 3: Material Science Applications of Pyrazolo[1,5-a]pyrimidines

Application TypeDescription
SensorsUsed as fluorescent markers
Imaging TechnologiesEmployed in bioimaging due to photostability

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

A comparison of key derivatives is summarized below:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 3-(4-ClPh), 2-Me, 5-Ph, 7-(4-Me-piperazinyl) 326.828* Not reported Piperazine (basic), Cl (halogen)
3-(4-ClPh)-5-Me-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine 3-(4-ClPh), 5-Me, 7-piperidinyl 326.83 Not reported Piperidine (non-basic)
5-(4-BrPh)-2-Me-7-(CF₃)pyrazolo[1,5-a]pyrimidine 5-(4-BrPh), 2-Me, 7-CF₃ 356.14 Not reported CF₃ (electron-withdrawing), Br
N-(4-ClPh)-3,5-diPh-pyrazolo[1,5-a]pyrimidin-7-amine 3,5-diPh, 7-NH(4-ClPh) Not reported Not reported Aromatic amine
3-(4-ClPh)-2-Me-5-Ph-pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(4-ClPh), 2-Me, 5-Ph, 7-ketone 419.55 Not reported Ketone (polar)

Notes:

  • The target compound’s 4-methylpiperazine group enhances solubility compared to non-polar substituents like piperidine .
  • Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic stability but may reduce bioavailability due to lipophilicity.

Structural and Crystallographic Insights

  • Crystal Packing : The target compound’s 4-methylpiperazine may engage in van der Waals interactions, contrasting with halogen-bond-driven packing in analogs like 3-(2,4-Cl₂Ph)-5-(4-FPh)-2-Me-7-CF₃-pyrazolo[1,5-a]pyrimidine, where Cl⋯Cl interactions (3.475 Å) dominate .
  • Planarity : Pyrazolo[1,5-a]pyrimidine cores are generally planar (mean deviation: 0.006 Å ), but substituents like 4-methylpiperazine may induce torsional strain, affecting binding geometry.

常见问题

Q. What synthetic methodologies are most effective for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The core structure is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-dicarbonyl or α,β-unsaturated carbonyl compounds. For example, heating 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with a trifluoromethyl-substituted diketone at 433–438 K yields the fused pyrazolo-pyrimidine system . Optimization includes solvent choice (ethanol/acetone mixtures improve crystallization) and microwave-assisted synthesis to enhance reaction efficiency .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in derivatives?

  • 1H/13C NMR : Assigns substituent positions (e.g., methyl groups at C2/C5) and confirms piperazine ring attachment via coupling patterns.
  • X-ray crystallography : Resolves 3D conformation, such as dihedral angles between chlorophenyl and pyrimidine rings, critical for target binding .
  • IR spectroscopy : Identifies functional groups (e.g., NH stretches in unsubstituted piperazines) .

Q. What purification strategies ensure high yields of the final compound?

Recrystallization from methanol or ethanol/acetone (1:1) is standard. Column chromatography with silica gel (eluent: ethyl acetate/hexane) separates intermediates, while HPLC with C18 columns achieves >95% purity for biological testing .

Advanced Research Questions

Q. How do substituents (e.g., 4-methylpiperazine vs. phenylpiperazine) influence target selectivity in kinase inhibition?

The 4-methylpiperazine group enhances solubility and modulates interactions with kinase ATP-binding pockets. Comparative studies show that bulkier substituents (e.g., phenylpiperazine) reduce CDK2 inhibition by 40–60% due to steric clashes, while methylpiperazine maintains sub-µM IC50 values . Molecular docking (e.g., using AutoDock Vina) can predict binding poses and guide substituent optimization .

Q. What experimental approaches reconcile contradictory bioactivity data across cell lines?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or off-target effects. Solutions include:

  • Dose-response profiling : Validate activity across multiple cell lines (e.g., MCF-7 vs. HeLa).
  • Kinase panel screening : Identify off-target interactions (e.g., FLT3, Aurora B) using commercial platforms like Eurofins KinaseProfiler .
  • Metabolic stability assays : Assess compound degradation in liver microsomes to rule out false negatives .

Q. How can structure-activity relationship (SAR) studies optimize solubility without compromising potency?

  • Hydrophilic substituents : Replace methylpiperazine with morpholine (improves logP by 0.5 units) .
  • Prodrug strategies : Introduce phosphate esters at C7, which hydrolyze in vivo to the active form .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures in vitro to enhance dissolution for cell-based assays .

Q. What computational tools predict metabolic liabilities in this compound?

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., N-demethylation of piperazine).
  • Reactive metabolite screening : Glutathione trapping assays combined with LC-MS/MS detect thiol adducts .

Key Methodological Recommendations

  • Synthetic challenges : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane) to avoid over-cyclization.
  • Data interpretation : Use hierarchical clustering (e.g., in Prism) to analyze bioactivity patterns across substituents.
  • Contradiction resolution : Cross-validate cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。